Bis(11-azidoundecyl) disulfide
Overview
Description
Bis(11-azidoundecyl) disulfide is a useful research compound. Its molecular formula is C22H44N6S2 and its molecular weight is 456.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
Bis(11-azidoundecyl) disulfide is a complex chemical compound with the empirical formula C22H44N6S2 It’s known that disulfides generally interact with thiol groups in biological systems .
Mode of Action
Based on the general behavior of disulfides, it can be inferred that this compound may undergo redox reactions with thiol groups, leading to the formation of new disulfide bonds .
Biochemical Pathways
Disulfides are known to play a role in various biochemical processes, including protein folding and stabilization .
Result of Action
The formation of disulfide bonds can lead to changes in protein structure and function .
Biochemical Analysis
Biochemical Properties
Bis(11-azidoundecyl) disulfide plays a significant role in biochemical reactions, primarily due to its azide groups. These groups can be reduced to corresponding amines, making the compound a valuable intermediate in the synthesis of new organic compounds . In biochemical contexts, this compound interacts with various enzymes and proteins. For instance, it can be used in click chemistry reactions, where the azide groups react with alkynes in the presence of a copper catalyst to form stable triazole linkages. This interaction is crucial for labeling and modifying biomolecules .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The azide groups can participate in click chemistry reactions, leading to the formation of stable triazole linkages. These reactions can result in enzyme inhibition or activation, depending on the specific biomolecules involved. Additionally, the disulfide linkage in this compound can undergo reduction to form thiols, which can further interact with cellular components and influence gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. This compound is generally stable when stored at low temperatures (2-8°C), but it can degrade over time, especially under conditions that promote the reduction of azide groups or disulfide linkages . Long-term studies have shown that the compound can have sustained effects on cellular processes, depending on its stability and the specific experimental conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively modify biomolecules without causing significant toxicity. At high doses, this compound can exhibit toxic effects, including irritation of the eyes, skin, and respiratory system . Threshold effects have been observed, where the compound’s impact on cellular function and metabolism becomes more pronounced at higher concentrations .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The azide groups can be reduced to amines, which can then participate in further biochemical reactions. Additionally, the disulfide linkage can be reduced to form thiols, which are essential for various metabolic processes. These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in specific cellular compartments. For example, the azide groups can facilitate the compound’s uptake by cells, while the disulfide linkage can affect its distribution within the cytoplasm and other organelles .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical structure and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, the azide groups can facilitate the compound’s localization to the mitochondria or endoplasmic reticulum, where it can exert its biochemical effects .
Biological Activity
Bis(11-azidoundecyl) disulfide is a synthetic compound characterized by its unique azide functional groups and disulfide linkage. This compound has garnered attention in various fields, including biochemistry, materials science, and medicinal chemistry, due to its potential biological activities and applications.
Chemical Structure and Synthesis
The molecular structure of this compound consists of two 11-carbon chains linked by a disulfide bond (S-S) with azide groups at the terminal positions. The synthesis typically involves the reaction of 1-azido-11-undecanethiol with an oxidizing agent like manganese dioxide (MnO2) in a suitable solvent such as methylene chloride .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various bacterial and fungal strains. This property makes it a candidate for developing new antimicrobial agents. In particular, studies have shown effectiveness against pathogens such as Staphylococcus aureus and Candida albicans .
Cell Adhesion and Migration
The compound influences cell adhesion and migration, which are critical processes in tissue engineering and regenerative medicine. The formation of self-assembled monolayers (SAMs) using this compound has been shown to enhance cellular interactions, potentially improving the efficiency of cell-based therapies .
The biological activity of this compound is primarily attributed to its ability to form disulfide bonds with proteins and peptides. This interaction can lead to conformational changes that enhance the stability and functionality of biomolecules. The compound's azide groups also facilitate "click chemistry," allowing for further modifications and conjugations with other biomolecules, thus expanding its utility in drug delivery systems and biosensors .
Study on Antimicrobial Efficacy
In a controlled study, this compound was tested against several microbial strains. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, showcasing its potential as an effective antimicrobial agent .
Application in Tissue Engineering
Another study focused on the application of this compound in creating bioactive surfaces for tissue engineering scaffolds. The results demonstrated enhanced cell adhesion and proliferation on surfaces modified with this compound compared to unmodified controls, suggesting its potential role in improving scaffold performance in regenerative medicine .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
1-azido-11-(11-azidoundecyldisulfanyl)undecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H44N6S2/c23-27-25-19-15-11-7-3-1-5-9-13-17-21-29-30-22-18-14-10-6-2-4-8-12-16-20-26-28-24/h1-22H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIGNSCLNVXDBBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCN=[N+]=[N-])CCCCCSSCCCCCCCCCCCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H44N6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80722899 | |
Record name | 1-Azido-11-[(11-azidoundecyl)disulfanyl]undecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80722899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
881375-91-3 | |
Record name | 1-Azido-11-[(11-azidoundecyl)disulfanyl]undecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80722899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(11-azidoundecyl) disulfide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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